molecular formula C21H24N2O4 B2945435 2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921542-98-5

2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2945435
CAS RN: 921542-98-5
M. Wt: 368.433
InChI Key: JVDRFQXSUFNAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality 2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A study on the synthesis of new coumarins, which are structurally related to your compound of interest, demonstrated the utility of these molecules in organic synthesis and chemical studies. These coumarins were synthesized from 4-hydroxycoumarin and characterized using various spectroscopic techniques, illustrating the compound's relevance in exploring new chemical entities and understanding their properties (Al-Amiery et al., 2016).

Pharmacological Applications

  • Research on GSK189254, a novel histamine H3 receptor antagonist, highlights the application of complex molecules similar to your compound in drug discovery, particularly for cognitive disorders and Alzheimer's disease. This study demonstrated the compound's affinity for human and rat H3 receptors and its potential for symptomatic treatment of dementia (Medhurst et al., 2007).

Antioxidant Activity

  • A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity. This research suggests potential applications of your compound in developing antioxidants and understanding the effect of metal coordination on biological activity (Chkirate et al., 2019).

Analytical Chemistry

  • Capillary electrophoretic determination of organic acids with indirect detection was explored using compounds structurally related to yours. This study demonstrates the utility of such compounds in analytical methodologies for detecting and quantifying organic compounds in various matrices (Wu et al., 1995).

Material Science

  • The synthesis and characterization of dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization present an application of compounds similar to yours in material science, particularly in the development of novel heterocyclic structures with potential utility in various material applications (Murata et al., 2021).

properties

IUPAC Name

2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-5-8-16(9-6-14)26-12-19(24)22-15-7-10-18-17(11-15)23(4)20(25)21(2,3)13-27-18/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDRFQXSUFNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.